gamma-Terpinene analytical standard provided with w/w absolute assay, to be used for quantitative titration.
γ-Terpinene, volatile essential oil derived from Melaleuca alternifolia, shows antimicrobial properties against various human pathogens. It is also extracted from Lippia multiflora. The antioxidant, anti-inflammatory and anti-proliferative activities of γ-terpinene is studied.
γ-Terpinene is a monoterpene hydrocarbon present in essential oils extracted from Thymus vulgaris L., and exhibits antimicrobial, carminative and expectorant activities.
Gamma-Terpinene, also known as 1, 4-p-menthadiene or g-terpinene, belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. Thus, Gamma-terpinene is considered to be an isoprenoid lipid molecule. Gamma-Terpinene exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Gamma-Terpinene has been detected in multiple biofluids, such as saliva, feces, and urine. Within the cell, Gamma-terpinene is primarily located in the membrane (predicted from logP). Gamma-Terpinene exists in all eukaryotes, ranging from yeast to humans. Gamma-Terpinene is a bitter, gasoline, and herbal tasting compound that can be found in a number of food items such as parsnip, green bell pepper, peppermint, and turmeric. This makes Gamma-terpinene a potential biomarker for the consumption of these food products. Gamma-Terpinene is a potentially toxic compound.
Gamma-terpinene is one of three isomeric monoterpenes differing in the positions of their two double bonds (alpha- and beta-terpinene being the others). In gamma-terpinene the double bonds are at the 1- and 4-positions of the p-menthane skeleton. It has a role as an antioxidant, a plant metabolite, a volatile oil component and a human xenobiotic metabolite. It is a monoterpene and a cyclohexadiene.
gamma-Terpinene
CAS No.: 99-85-4
Cat. No.: VC21349215
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 99-85-4 |
---|---|
Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | 1-methyl-4-propan-2-ylcyclohexa-1,4-diene |
Standard InChI | InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,7-8H,5-6H2,1-3H3 |
Standard InChI Key | YKFLAYDHMOASIY-UHFFFAOYSA-N |
SMILES | CC1=CCC(=CC1)C(C)C |
Canonical SMILES | CC1=CCC(=CC1)C(C)C |
Boiling Point | 183.0 °C |
Melting Point | -10.0 °C -10 °C -10°C |
Chemical Identity and Physical Properties
Gamma-Terpinene (CAS No. 99-85-4) is a monoterpene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.24 g/mol. It is also known by its IUPAC name 1-methyl-4-(1-methylethyl)-1,4-cyclohexadiene and synonym p-Mentha-1,4-diene . Structurally, it belongs to the class of cyclic monoterpenes characterized by a cyclohexadiene ring structure with methyl and isopropyl substituents.
Physical Properties
Gamma-Terpinene exists as a colorless liquid at room temperature with characteristic organoleptic properties. The compound possesses a distinctive herbaceous citrus odor described as warmer and less lemony than its alpha isomer, with woody, terpenic, and tropical lemon notes .
Table 1: Physical and Chemical Properties of Gamma-Terpinene
Chemical Reactivity
Gamma-Terpinene exhibits characteristic reactivity patterns common to terpenes. It tends to polymerize through oxidation processes and demonstrates significant instability in alkaline functional bases such as soap, where its olfactory properties become imperceptible . The compound contains two double bonds within its cyclohexadiene ring structure, making it susceptible to addition reactions and oxidative transformations.
Natural Occurrence and Distribution
Gamma-Terpinene is widely distributed in the plant kingdom, particularly as a component of essential oils from various aromatic plants.
Plant Sources
The compound occurs naturally in numerous plant species and their derived essential oils, contributing to their characteristic aromas and biological activities. Common natural sources include:
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Tea tree oil (Melaleuca alternifolia)
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Citrus fruits and their peel oils
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Papaya fruit
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Oregano oil (Origanum vulgare)
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Marjoram oil (Origanum majorana)
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Eucalyptus species
Biosynthesis and Industrial Production
Natural Biosynthesis
In plants, gamma-terpinene is produced via the mevalonate (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. These biosynthetic routes lead to the formation of geranyl pyrophosphate (GPP), which serves as the immediate precursor for monoterpene synthesis, including gamma-terpinene.
Chemical Synthesis
Chemically, gamma-terpinene can be synthesized through a Diels-Alder reaction. This process involves the reaction of a diene (isoprene) with a dienophile (3-methylbutyne) to create the cyclohexadiene structure characteristic of gamma-terpinene . It can also be prepared through the isomerization of limonene, another naturally occurring monoterpene .
Microbial Production
Recent advances in metabolic engineering have enabled the production of gamma-terpinene using microbial platforms. Researchers have successfully engineered Escherichia coli to produce gamma-terpinene by introducing a heterologous mevalonate (MVA) pathway combined with geranyl diphosphate synthase and gamma-terpinene synthase genes .
In one notable study, researchers achieved a gamma-terpinene production titer of 19.42 mg/L through optimization of culture medium and process conditions. Further refinement through fed-batch fermentation using glycerol as a renewable feedstock resulted in significantly higher production levels of 275.41 mg/L . This biotechnological approach represents a more sustainable alternative to traditional extraction from plant materials or chemical synthesis.
Biological Activities
Gamma-Terpinene exhibits diverse biological activities that have been documented through various in vitro and in vivo experimental models.
Anti-inflammatory Properties
Gamma-Terpinene demonstrates significant anti-inflammatory activity in multiple experimental models. In studies with mice, pretreatment with gamma-terpinene reduced paw edema induced by various inflammatory agents including carrageenan, prostaglandin-E2, histamine, and bradykinin . The compound's anti-inflammatory effects were observed from 1-24 hours after challenge, indicating both acute and sustained activity.
Furthermore, gamma-terpinene treatment inhibited fluid extravasation in models of microvascular permeability induced by acetic acid. In carrageenan-induced peritonitis, it reduced neutrophil migration and suppressed the production of pro-inflammatory cytokines, specifically interleukin-1β and tumor necrosis factor-α . In acute lung injury models, gamma-terpinene diminished neutrophil migration into lung tissue, providing further evidence of its anti-inflammatory capabilities.
Antimicrobial Activity
Gamma-Terpinene has demonstrated antimicrobial properties against various pathogenic organisms. Research indicates that it increases membrane permeability and decreases growth of Xanthomonas oryzae bacteria. Additionally, it shows inhibitory effects on the growth of Trypanosoma evansi in a concentration-dependent manner .
The antimicrobial mechanisms of gamma-terpinene and related terpenes appear to involve disruption of the permeability barrier of microbial cell membranes, causing loss of chemiosmotic control .
Antioxidant Properties
The compound exhibits noteworthy antioxidant activity, scavenging free radicals such as 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS+) with IC50 values of 2.8 and 30 mM, respectively. It also reduces hemolysis induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in isolated human erythrocytes, further demonstrating its protective effects against oxidative damage .
Effects on Lipid Metabolism
In vivo studies have shown that gamma-terpinene (100 mg/kg) reduces Triton WR1339-induced increases in serum cholesterol and triglyceride levels in rats, suggesting potential applications in managing lipid disorders .
Insecticidal and Pesticidal Applications
Effects on Insect Development and Physiology
Gamma-Terpinene shows significant insecticidal properties, particularly against agricultural pests such as Zeugodacus cucurbitae (melon fly). Research demonstrates its adverse impact on the growth and development of this pest through multiple mechanisms .
Table 2: Effects of Gamma-Terpinene on Zeugodacus cucurbitae Development
Parameter | Effect | Concentration |
---|---|---|
Pupae Formation | Reduction up to 88.61% compared to control | 3125 ppm |
Adult Emergence | Significant concentration-dependent decline | All tested concentrations |
Developmental Duration | Prolongation of larval, pupal, and total development periods | All tested concentrations |
Larval Growth Index | Reduction up to 88.98% compared to control | 3125 ppm |
Total Growth Index | Reduction up to 93.95% compared to control | 3125 ppm |
Larval Weight Gain | Reduced from 10.24 mg to 3.65 mg per larva | 3125 ppm |
Mean Relative Growth Rate | 52.83% reduction compared to control | 3125 ppm |
Treatment with gamma-terpinene leads to morphologically deformed adults and pupae of melon fly. The compound also demonstrates immunosuppressive effects, causing a decline in phenoloxidase titers and total hemocyte count, along with variations in differential hemocyte count. Significantly, gamma-terpinene treatment increases the proportion of apoptotic and necrotic cells while decreasing viable hemocytes in the circulating hemolymph of treated larvae .
Agricultural Applications
Gamma-Terpinene, particularly as a component of tea tree oil, has applications in controlling various fungal pathogens on crops. It is used against powdery mildew and early blight on potatoes, carrots, tomatoes, cucumbers, fruits, and ornamentals . Its regulatory status varies by region, with approval under EC Regulation 1107/2009 (as tea tree oil) valid until October 31, 2026, though it lacks approval for use as a pesticide in the UK .
Gamma-Terpinene serves as a reference standard in analytical chemistry, particularly in the determination of terpene content in essential oils using gas chromatography coupled with mass spectrometry (GC-MS). It is also employed as a hydrogen precursor in catalytic transfer hydrogenation reactions and as a reference compound in kinetic studies of ozonolysis reactions .
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